Carnosol

Description

Properties

IUPAC Name |

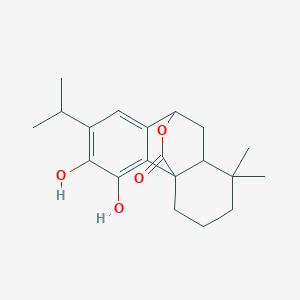

(1R,8S,10S)-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-10(2)11-8-12-13-9-14-19(3,4)6-5-7-20(14,18(23)24-13)15(12)17(22)16(11)21/h8,10,13-14,21-22H,5-7,9H2,1-4H3/t13-,14-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSYGBPHQBWGAD-PJSUUKDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CCCC4(C)C)C(=O)O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)[C@@H]3C[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904451 | |

| Record name | Carnosol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carnosol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5957-80-2 | |

| Record name | Carnosol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5957-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carnosol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005957802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carnosol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARNOSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/483O455CKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARNOSOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carnosol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Antioxidant Prowess of Carnosol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnosol, a phenolic diterpene predominantly found in rosemary (Rosmarinus officinalis) and sage (Salvia officinalis), has garnered significant scientific attention for its potent antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant activity of this compound and its derivatives. It delves into the underlying molecular mechanisms, presents a compilation of quantitative data from various antioxidant assays, and offers detailed experimental protocols for the methodologies cited. Furthermore, this guide employs visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role as a powerful antioxidant agent with therapeutic potential.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases.[1] this compound, and its precursor carnosic acid, are major bioactive compounds in rosemary that contribute to more than 90% of the plant's antioxidant activity.[2][3] These compounds possess a unique catechol moiety that is crucial for their radical-scavenging capabilities.[1] This guide will explore the direct and indirect antioxidant mechanisms of this compound and its derivatives, providing a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Molecular Mechanisms of Antioxidant Activity

This compound exerts its antioxidant effects through a dual mechanism: direct scavenging of free radicals and modulation of endogenous antioxidant defense systems.

2.1. Direct Radical Scavenging

The ortho-diphenolic structure of this compound enables it to act as a potent hydrogen atom donor, thereby neutralizing a wide array of reactive oxygen and nitrogen species.[1] Studies have shown that this compound is an effective scavenger of peroxyl radicals.[3] The primary mechanism involves the donation of a hydrogen atom from one of its hydroxyl groups to a free radical, which in turn stabilizes the radical and terminates the oxidative chain reaction. This compound itself is oxidized to a more stable quinone derivative in this process.[2][4]

2.2. Indirect Antioxidant Effects via Signaling Pathways

Beyond direct scavenging, this compound modulates key signaling pathways that regulate the expression of cytoprotective and antioxidant enzymes.

-

Nrf2-ARE Pathway: this compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. This compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the upregulation of enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[1][2]

-

NF-κB Pathway: Chronic inflammation is closely linked to oxidative stress. This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[1][5] By suppressing the NF-κB pathway, this compound can mitigate inflammation-induced oxidative damage.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular responses to stress. This compound can modulate the phosphorylation of key MAPK members, such as ERK, JNK, and p38, thereby influencing cellular survival and inflammatory responses.[1]

Quantitative Antioxidant Activity

The antioxidant capacity of this compound and its derivatives has been quantified using various in vitro assays. The following tables summarize the available data, primarily presented as IC50 values (the concentration required to inhibit 50% of the radical activity).

| Compound | Assay | IC50 Value | Reference |

| This compound | DPPH | 82 µM | [2] |

| Carnosic Acid | DPPH | 96 µM | [2] |

| Rosemary Extract | DPPH | 0.176 - 0.236 mg/mL | [6] |

Note: Data for a wider range of specific this compound derivatives is limited in the reviewed literature. The provided data for rosemary extract reflects the combined activity of its constituents, including this compound and carnosic acid.

Experimental Protocols

Detailed methodologies for the most common antioxidant assays are provided below to enable researchers to replicate and validate these findings.

4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7]

-

Reagents:

-

DPPH solution (0.1 mM in methanol (B129727) or ethanol)[8]

-

Test compound (this compound, derivatives, or extracts) at various concentrations

-

Methanol or ethanol (B145695) (as solvent)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

-

Procedure:

-

Prepare a series of dilutions of the test compound in the chosen solvent.[8]

-

In a test tube or microplate well, add a specific volume of the test compound solution (e.g., 1 mL).[8]

-

Add a fixed volume of the DPPH solution (e.g., 3 mL) to the test compound solution.[8]

-

Vortex the mixture and incubate in the dark at room temperature for 30 minutes.[7][8]

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.[7][8]

-

A control is prepared using the solvent instead of the test compound.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[7]

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

4.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[9][10]

-

Reagents:

-

ABTS solution (7 mM in water)[10]

-

Potassium persulfate solution (2.45 mM in water)[10]

-

Test compound at various concentrations

-

Solvent (e.g., ethanol or phosphate (B84403) buffer)

-

Positive control (e.g., Trolox or Ascorbic acid)[9]

-

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[10][11]

-

Dilute the ABTS•+ stock solution with the solvent to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

-

Prepare a series of dilutions of the test compound.

-

Add a small volume of the test compound solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[9]

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]

-

4.3. ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[12][13]

-

Reagents:

-

Procedure:

-

The assay is typically performed in a 96-well microplate.[13]

-

Add the test compound, fluorescein, and phosphate buffer to each well.

-

Incubate the plate at 37°C.[14]

-

Initiate the reaction by adding the AAPH solution.

-

Monitor the fluorescence decay every minute for a set period (e.g., 60 minutes) using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

-

The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[12]

-

The results are expressed as Trolox equivalents.[13]

-

Visualizations

5.1. Signaling Pathways

Caption: this compound's antioxidant signaling pathways.

5.2. Experimental Workflows

Caption: DPPH radical scavenging assay workflow.

Caption: ABTS radical cation decolorization assay workflow.

5.3. Structure-Activity Relationship

Caption: Structure-activity relationship of this compound.

Conclusion

This compound and its derivatives represent a promising class of natural antioxidants with multifaceted mechanisms of action. Their ability to directly scavenge free radicals and to enhance the endogenous antioxidant defenses through the modulation of key signaling pathways underscores their potential in the prevention and treatment of oxidative stress-related diseases. This technical guide provides a comprehensive overview of the current knowledge on the antioxidant activity of this compound, offering valuable data, protocols, and visual aids for the scientific community. Further research into the synthesis and evaluation of novel this compound derivatives may lead to the development of even more potent antioxidant agents for therapeutic applications.

References

- 1. Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A promising anti-cancer and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant and Antiproliferative Activities of Bioactive Compounds Contained in Rosmarinus officinalis Used in the Mediterranean Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. kamiyabiomedical.com [kamiyabiomedical.com]

- 13. agilent.com [agilent.com]

- 14. mdpi.com [mdpi.com]

Navigating the Biological Fate of Carnosol: An In-depth Technical Guide on Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnosol, a phenolic diterpene predominantly found in rosemary (Salvia rosmarinus), has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1] However, the therapeutic realization of these benefits is intrinsically linked to its bioavailability – the extent and rate at which it is absorbed, distributed, metabolized, and ultimately reaches its site of action. This technical guide provides a comprehensive investigation into the bioavailability of this compound, consolidating findings from preclinical studies. We delve into the pharmacokinetic profile of this compound, explore its metabolic pathways, and elucidate the factors influencing its absorption and systemic availability. This document aims to serve as a critical resource for researchers and drug development professionals seeking to harness the therapeutic potential of this compound.

In Vivo Pharmacokinetics of this compound

The systemic exposure of this compound has been primarily investigated in rodent models, providing foundational knowledge of its absorption, distribution, metabolism, and excretion (ADME) profile. These studies reveal that this compound is orally bioavailable, though its plasma concentrations can be influenced by the administration form (pure compound versus extract).

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound observed in various preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Dosage and Formulation | Cmax (µM) | Tmax (h) | AUC (µM·h/mL) | Half-life (h) | Reference |

| 100 mg/kg (pure this compound) via oral gavage | > 1 µM | - | - | - | [2] |

| 100 mg/kg (in Rosemary Extract) via oral gavage | 5.008 | 0.25 | 14.0 | 7.5 | [3][4] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Dosage and Formulation | Cmax (ng/mL) | Tmax (h) | Reference |

| Low dose (Rosemary Extract) | 216.6 ± 53.1 | 0.40 ± 0.13 | [5] |

| Medium dose (Rosemary Extract) | 413.3 ± 42.6 | 0.27 ± 0.15 | [5] |

| High dose (Rosemary Extract) | 1480 ± 266 | 0.70 ± 0.45 | [5] |

Experimental Protocols for In Vivo Studies

Study 1: Pharmacokinetics of this compound in Mice (Veenstra et al., 2021) [3][4]

-

Dosage and Administration: A single dose of 100 mg/kg of an oil-soluble rosemary extract, containing 5% this compound, was administered via oral gavage.[3] The vehicle used was cottonseed oil.[3][4]

-

Blood Sampling: Blood samples were collected via retro-orbital bleeding at 0.25, 0.5, 1, 2, 4, 6, 12, and 24 hours post-administration.[3][6][7] Plasma was separated by centrifugation.[3][4]

-

Analytical Method: this compound concentrations in plasma were quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[3][4] An internal standard (butyl paraben) was used for quantification.[3] Sample preparation involved protein precipitation with ice-cold acetonitrile (B52724) containing 0.1% formic acid.[3][4]

Study 2: Pharmacokinetics of this compound in Rats (Wang et al., 2017) [5]

-

Animal Model: Rats (strain not specified).[5]

-

Dosage and Administration: Rosmarinus officinalis L. extract was administered orally at three different doses (low, medium, and high). The exact concentration of this compound in the extract for each dose group was not specified.[5]

-

Blood Sampling: Plasma samples were collected at various time points post-administration.[5]

-

Analytical Method: A validated Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) method was used for the simultaneous determination of this compound, rosmanol, and carnosic acid in rat plasma.[5] Sample preparation involved liquid-liquid extraction with ethyl acetate. Butylparaben served as the internal standard.[5]

In Vitro Absorption and Metabolism

While in vivo studies provide systemic data, in vitro models, such as cell cultures, are instrumental in elucidating the specific mechanisms of absorption and metabolism at the cellular level.

In Vitro Studies on this compound

Information specifically detailing the in vitro absorption and metabolism of this compound is limited in the currently available literature. However, studies on related compounds like carnosic acid and general principles of polyphenol bioavailability offer valuable insights. Carnosic acid, which can be oxidized to this compound, has been shown to be a substrate for efflux transporters like P-glycoprotein (P-gp), which could potentially limit its net absorption.[8]

Table 3: In Vitro Studies Relevant to this compound Bioavailability

| Study Focus | Cell Model | Key Findings | Reference |

| Efflux of Carnosic Acid | Caco-2 | Carnosic acid is subject to active efflux, and its transport is enhanced by P-gp inhibitors. | [8] |

| Metabolic Activation | HepG2 cells | This compound activates AMPK and suppresses gluconeogenic and lipogenic gene expression. | [9] |

Proposed Metabolic Pathways

The metabolism of this compound in vivo has not been extensively characterized. However, based on its chemical structure and the known metabolic pathways of other phenolic compounds, it is likely to undergo Phase I (oxidation) and Phase II (conjugation) metabolism, primarily in the intestine and liver.[10] Glucuronidation and sulfation are common conjugation reactions for polyphenols, increasing their water solubility and facilitating their excretion.

Factors Influencing this compound Bioavailability

The bioavailability of this compound is not solely dependent on its intrinsic chemical properties but is also influenced by a range of external and internal factors.

-

Formulation: The delivery vehicle can significantly impact the absorption of lipophilic compounds like this compound. For instance, nanoemulsions and the inclusion of lecithin (B1663433) have been shown to improve the bioaccessibility of this compound.[11][12] Lipid-based formulations can enhance the oral bioavailability of hydrophobic drugs.[13]

-

Food Matrix: The presence of other dietary components can either enhance or hinder the absorption of this compound. The composition of a meal, particularly its fat content, can influence the solubilization and subsequent absorption of lipophilic compounds.

-

Metabolism: As previously discussed, first-pass metabolism in the intestine and liver can reduce the amount of this compound that reaches systemic circulation.[10] this compound has been observed to inhibit selected cytochrome P450 enzymes in vitro, which could lead to food-drug interactions.[2]

-

Gut Microbiota: The gut microbiome can metabolize polyphenols, potentially transforming them into more or less active compounds. The role of gut microbiota in this compound metabolism is an area requiring further investigation.

Analytical Methodologies for this compound Quantification

Accurate assessment of this compound's bioavailability relies on sensitive and specific analytical methods for its quantification in biological matrices.

Table 4: Analytical Methods for this compound Quantification

| Analytical Technique | Key Features | Reference |

| HPLC-UV | High-performance liquid chromatography with ultraviolet detection. A robust and widely used method for quantification. | [14][15] |

| LC-MS/MS | Liquid chromatography with tandem mass spectrometry. Offers high sensitivity and selectivity, making it ideal for detecting low concentrations in complex biological samples. | [3][5][14] |

| UHPLC-ESI-MS/MS | Ultra-high performance liquid chromatography with electrospray ionization tandem mass spectrometry. Provides rapid and highly sensitive analysis. | [5] |

The development of these methods typically involves optimizing extraction procedures from biological samples (e.g., plasma, tissues) and validating the method for linearity, accuracy, precision, and sensitivity (LOD and LOQ).[16]

Conclusion and Future Directions

The available evidence from preclinical studies indicates that this compound is an orally bioavailable compound. However, its pharmacokinetic profile suggests that its systemic exposure can be variable and is influenced by factors such as the administered formulation. While rodent models have provided a solid foundation, several knowledge gaps remain.

Future research should focus on:

-

Human Pharmacokinetics: Conducting clinical trials to determine the bioavailability and pharmacokinetics of this compound in humans is a critical next step.

-

Metabolite Identification and Activity: A thorough characterization of this compound's metabolites and an assessment of their biological activity are needed to understand the full spectrum of its effects.

-

Mechanisms of Absorption: Further in vitro studies are required to elucidate the specific transporters involved in the intestinal absorption and efflux of this compound.

-

Formulation Optimization: Continued development of advanced formulation strategies to enhance the oral bioavailability and targeted delivery of this compound will be crucial for its clinical translation.

Addressing these areas will provide a more complete picture of this compound's biological fate and pave the way for its effective use in preventive and therapeutic applications.

References

- 1. This compound: A promising anti-cancer and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic characterization of this compound from rosemary (Salvia Rosmarinus) in male C57BL/6 mice and inhibition profile in human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic Analysis of Carnosic Acid and this compound in Standardized Rosemary Extract and the Effect on the Disease Activity Index of DSS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Determination and Pharmacokinetic Study of Three Diterpenes in Rat Plasma by UHPLC-ESI-MS/MS after Oral Administration of Rosmarinus officinalis L. Extract [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Carnosic Acid and this compound Activate AMPK, Suppress Expressions of Gluconeogenic and Lipogenic Genes, and Inhibit Proliferation of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer Properties of this compound: A Summary of In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. omicsonline.org [omicsonline.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Carnosol: A Technical Guide to its Role in the Modulation of Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnosol, a phenolic diterpene predominantly found in rosemary (Rosmarinus officinalis) and sage (Salvia officinalis), has garnered significant scientific attention for its potent antioxidant properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound mitigates oxidative stress, a key pathological factor in numerous chronic and degenerative diseases. We will explore its dual-action antioxidant capabilities, involving both direct radical scavenging and the modulation of endogenous antioxidant defense systems. A primary focus will be on this compound's intricate interaction with the Keap1-Nrf2 signaling pathway, a master regulator of cellular redox homeostasis. This document consolidates quantitative data from various in vitro and in vivo studies into structured tables for comparative analysis. Furthermore, it provides detailed experimental protocols for key assays used to evaluate the antioxidant effects of this compound and presents visual diagrams of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of its therapeutic potential.

Introduction: The Double-Edged Sword of Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates. ROS, including superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are natural byproducts of cellular metabolism. While they play roles in cell signaling and immune responses, their overproduction can lead to significant cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. This cumulative damage is implicated in the pathogenesis of a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, cancer, and diabetes.

This compound has emerged as a promising natural compound for combating oxidative stress due to its multifaceted antioxidant activities. Its unique chemical structure, featuring a catechol moiety, endows it with the ability to directly scavenge free radicals. More significantly, this compound can activate the cell's own defense mechanisms, offering a more sustained and potent protective effect.

Mechanisms of this compound's Antioxidant Action

This compound employs a two-pronged approach to modulate oxidative stress: direct antioxidant effects and indirect antioxidant effects mediated by the activation of cellular signaling pathways.

Direct Antioxidant Activity: A Chemical Quencher of ROS

This compound's phenolic structure allows it to donate hydrogen atoms to neutralize free radicals, thereby interrupting the chain reactions of oxidation.[1] It has been shown to be a potent scavenger of various ROS.[1] Unlike its precursor, carnosic acid, which is consumed upon reacting with ROS, this compound appears to interfere more directly with the lipid peroxidation process itself, acting as a lipid oxidation-blocking agent.[1]

Indirect Antioxidant Activity: Upregulating the Endogenous Defense System

The more profound and lasting antioxidant effect of this compound stems from its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[3]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] this compound, as an electrophilic compound, can interact with specific cysteine residues on Keap1.[4] This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and inhibiting Nrf2 degradation.[2][5]

Once liberated from Keap1, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[2][6] This binding initiates the transcription of a battery of cytoprotective genes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[2]

-

NAD(P)H:Quinone Oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and other electrophilic compounds.

-

Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of superoxide radicals into either ordinary molecular oxygen or hydrogen peroxide.[7][8][9]

-

Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.[7][8][9]

-

Glutathione (B108866) S-Transferases (GSTs): A family of enzymes that detoxify a wide range of xenobiotics and endogenous electrophiles by conjugating them with glutathione.[2][10]

-

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[2]

Figure 1: this compound-mediated activation of the Nrf2 signaling pathway.

Quantitative Data on this compound's Antioxidant Activity

The following tables summarize quantitative data from various studies investigating the antioxidant effects of this compound.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | Model System | IC50 / Effect | Reference |

| DPPH Radical Scavenging | Cell-free | IC50: 0.59 µM | [11] |

| Inhibition of LDL Oxidation (TBARS) | Human aortic endothelial cells | IC50: 7-10 µmol/L | [12] |

| Reduction of ROS | t-BHP-induced HMVEC cells | Significant reduction | [2] |

| Reduction of ROS | H₂O₂-induced N2a58 and N2a22L cells | >60% reduction | [4] |

| Glutathione (GSH) Levels | HepG2 cells (5 µM this compound) | 160% increase | [13] |

| ARE-driven Luciferase Activity | In vitro | Stimulated | [2] |

Table 2: In Vivo and Ex Vivo Effects of this compound on Antioxidant Enzymes

| Enzyme | Model System | Treatment | Fold Increase / Effect | Reference |

| Glutathione-S-Transferase (GST) | Female Sprague-Dawley rats | 100-400 mg/kg i.p. | 1.6- to 1.9-fold increase | [10][13] |

| NAD(P)H:Quinone Reductase (QR) | Female Sprague-Dawley rats | 100-400 mg/kg i.p. | 3.1- to 4.8-fold increase | [10][13] |

| Superoxide Dismutase (SOD) | Chronic stress-induced rats | This compound treatment | Significant increase | [8][9] |

| Catalase (CAT) | Chronic stress-induced rats | This compound treatment | Significant increase | [8][9] |

| Glutathione Peroxidase (GPx) | Chronic stress-induced rats | This compound treatment | Significant increase | [8][9] |

| Glutathione Reductase (GR) | Chronic stress-induced rats | This compound treatment | Significant increase | [8][9] |

| Superoxide Dismutase (SOD) | UUO mice | This compound treatment | Increased enzymatic activity | |

| Catalase (CAT) | UUO mice | This compound treatment | Increased enzymatic activity |

Table 3: Effects of this compound on Markers of Oxidative Damage

| Marker | Model System | Treatment | Effect | Reference |

| Malondialdehyde (MDA) | Chronic stress-induced rats | This compound treatment | Significantly decreased | [8][9] |

| 4-HNE (lipid peroxidation product) | UUO mice | This compound treatment | Significantly decreased staining area | [7] |

| Lactate (B86563) Dehydrogenase (LDH) release | t-BHP-induced HMVEC cells | This compound pretreatment | Suppressed | |

| Glutathione (GSH) | Chronic stress-induced rats | This compound treatment | Significantly increased | [8][9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

-

Reagents: DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol), test compound (this compound) at various concentrations, and a positive control (e.g., ascorbic acid).

-

Procedure:

-

Prepare a working solution of DPPH in methanol or ethanol.

-

Add a defined volume of the test compound at different concentrations to separate wells of a 96-well plate or cuvettes.

-

Add an equal volume of the DPPH working solution to initiate the reaction.

-

Include a blank (solvent + DPPH) and a positive control.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

-

Calculation: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[2]

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This method quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of lipid oxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.

-

Reagents: Trichloroacetic acid (TCA) solution (e.g., 10% w/v), thiobarbituric acid (TBA) solution (e.g., 0.67% w/v), and butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.

-

Procedure:

-

Homogenize tissue samples or lyse cells in a suitable buffer.

-

Add TCA to the homogenate to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and add an equal volume of TBA solution.

-

Heat the tubes at 95-100°C for a specified time (e.g., 15-60 minutes) to facilitate the formation of the MDA-TBA adduct.

-

Cool the samples to room temperature.

-

Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.

-

-

Calculation: The concentration of TBARS is determined by comparing the absorbance to a standard curve generated from known concentrations of MDA. Results are typically expressed as nmol of MDA per mg of protein or gram of tissue.[7][12]

Superoxide Dismutase (SOD) Activity Assay

This assay is based on the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a source (e.g., xanthine (B1682287)/xanthine oxidase system).

-

Reagents: Xanthine, xanthine oxidase, nitroblue tetrazolium (NBT), and a suitable buffer.

-

Procedure:

-

Prepare a reaction mixture containing xanthine and NBT in a buffer.

-

Add the sample (cell lysate or tissue homogenate) to the reaction mixture.

-

Initiate the reaction by adding xanthine oxidase.

-

The superoxide radicals generated reduce NBT to formazan (B1609692), which is a colored product.

-

SOD in the sample competes for the superoxide radicals, thereby inhibiting the reduction of NBT.

-

Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).

-

-

Calculation: The SOD activity is determined by the degree of inhibition of the NBT reduction. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.[7][9]

Catalase (CAT) Activity Assay

This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

-

Reagents: Hydrogen peroxide solution and a suitable buffer.

-

Procedure:

-

Add the sample (cell lysate or tissue homogenate) to a buffered solution.

-

Initiate the reaction by adding a known concentration of H₂O₂.

-

The decomposition of H₂O₂ is monitored over time by measuring the decrease in absorbance at 240 nm.

-

-

Calculation: The catalase activity is calculated based on the rate of H₂O₂ decomposition. One unit of catalase activity is often defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute under specific conditions.[7][9]

Western Blot Analysis for Nrf2 and HO-1 Expression

This technique is used to detect and quantify the levels of specific proteins in a sample.

-

Procedure:

-

Extract total protein from cells or tissues treated with this compound.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Nrf2 and HO-1.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).

-

Detect the signal using an imaging system and quantify the protein bands using densitometry software. A housekeeping protein (e.g., β-actin or GAPDH) is used for normalization.

-

Nuclear and Cytoplasmic Extraction for Nrf2 Translocation Analysis

This procedure separates the nuclear and cytoplasmic fractions of cells to determine the subcellular localization of Nrf2.

-

Procedure:

-

Harvest cells and gently lyse the plasma membrane using a hypotonic buffer containing a mild detergent, keeping the nuclear membrane intact.

-

Centrifuge the lysate at a low speed to pellet the nuclei.

-

The supernatant contains the cytoplasmic fraction.

-

Wash the nuclear pellet to remove any cytoplasmic contaminants.

-

Lyse the nuclear membrane using a high-salt buffer to release the nuclear proteins.

-

Centrifuge at a high speed to pellet the nuclear debris. The supernatant contains the nuclear fraction.

-

Analyze the cytoplasmic and nuclear fractions for Nrf2 protein levels by Western blot. Histone H3 is often used as a nuclear marker and GAPDH as a cytoplasmic marker to verify the purity of the fractions.

-

Figure 2: General experimental workflow for assessing this compound's antioxidant effects.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for mitigating oxidative stress-related pathologies. Its dual mechanism of action, combining direct radical scavenging with the potent and sustained activation of the Nrf2-ARE pathway, makes it a compelling candidate for further investigation. The quantitative data presented in this guide highlights its efficacy in both in vitro and in vivo models.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Optimizing delivery systems to enhance the bioavailability of this compound.

-

Clinical Trials: Conducting well-designed clinical trials to evaluate the efficacy and safety of this compound in human populations for specific oxidative stress-related diseases.

-

Structure-Activity Relationship Studies: Synthesizing and evaluating this compound analogs to identify compounds with improved potency and selectivity.

-

Combination Therapies: Investigating the synergistic effects of this compound with other therapeutic agents.

The comprehensive data and detailed protocols provided in this technical guide serve as a valuable resource for researchers and scientists dedicated to advancing our understanding of this compound and harnessing its therapeutic potential in the fight against oxidative stress.

References

- 1. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Thiobarbituric Acid Reactive Substance (TBARS) Assay [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. zellx.de [zellx.de]

- 11. nwlifescience.com [nwlifescience.com]

- 12. mmpc.org [mmpc.org]

- 13. mdpi.com [mdpi.com]

Carnosol as a Potential Anti-Diabetic Agent: A Technical Review of Preliminary Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnosol, a phenolic diterpene found in rosemary and sage, is emerging as a promising natural compound with significant anti-diabetic properties. This technical guide synthesizes the findings from key preliminary in vivo and in vitro studies investigating the efficacy and mechanisms of this compound in mitigating diabetes mellitus. The evidence presented herein highlights this compound's multi-faceted approach to glycemic control, which includes improving insulin (B600854) sensitivity, modulating glucose and lipid metabolism, and exerting potent anti-inflammatory and antioxidant effects. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways, offering a valuable resource for researchers and professionals in the field of diabetes drug discovery and development.

Introduction

Diabetes mellitus is a global metabolic disorder characterized by chronic hyperglycemia resulting from defects in insulin secretion, insulin action, or both.[1] The relentless rise in its prevalence necessitates the exploration of novel therapeutic agents. This compound (C₂₀H₂₆O₄), a key bioactive constituent of Rosmarinus officinalis, has garnered scientific interest due to its well-documented antioxidant, anti-inflammatory, and anti-cancer properties.[2][3] Recent investigations have extended its therapeutic potential to the realm of diabetes, suggesting that this compound may improve glycemic control and ameliorate diabetic complications through various mechanisms.[1][4] This guide provides an in-depth analysis of the preliminary scientific evidence supporting the anti-diabetic effects of this compound.

In Vivo Anti-Diabetic Effects of this compound

Animal studies, primarily in streptozotocin (B1681764) (STZ)-induced diabetic rats, have demonstrated the potent anti-diabetic and hypolipidemic effects of this compound.

Experimental Protocols

A common methodology to induce diabetes in rodent models involves the administration of streptozotocin (STZ), a chemical toxic to pancreatic β-cells.

Induction of Diabetes:

-

Animal Model: Wistar or Sprague Dawley rats are typically used.[5][6]

-

Inducing Agent: A single intraperitoneal (i.p.) injection of STZ (50-60 mg/kg body weight) is administered.[5][6][7]

-

Confirmation of Diabetes: Diabetes is confirmed by sustained high blood glucose levels (e.g., > 17 mmol/L) a few days after STZ injection.[8]

This compound Administration:

-

Dosage: this compound is administered at varying doses, commonly 1, 5, and 10 mg/kg/day, to establish a dose-dependent effect.[4][5] In some studies, doses up to 100 mg/kg have been used.[6][7]

-

Route of Administration: Intraperitoneal (i.p.) or oral (p.o.) administration is employed.[4][5][6][7]

-

Treatment Duration: The treatment period typically ranges from 15 days to 4 weeks.[5][6][7]

Quantitative Data from In Vivo Studies

The administration of this compound in STZ-induced diabetic rats has yielded significant improvements in key metabolic, inflammatory, and oxidative stress markers. These findings are summarized in the tables below.

Table 1: Effect of this compound on Glycemic and Lipid Profile in STZ-Induced Diabetic Rats

| Parameter | Treatment Group | Result | Reference |

| Blood Glucose | This compound (1, 5, 10 mg/kg/day, i.p., 4 weeks) | Dose-dependent reduction | [4][5] |

| This compound (1-100 mg/kg b.w., p.o., 15 days) | Significant reduction, comparable to glibenclamide | [6][7] | |

| Total Cholesterol (TC) | This compound (1, 5, 10 mg/kg/day, i.p., 4 weeks) | Dose-dependent reduction | [4][5] |

| This compound (1-100 mg/kg b.w., p.o., 15 days) | Reduction | [6][7] | |

| Triglycerides (TG) | This compound (1, 5, 10 mg/kg/day, i.p., 4 weeks) | Dose-dependent reduction | [4][5] |

| This compound (1-100 mg/kg b.w., p.o., 15 days) | Reduction | [6][7] | |

| Low-Density Lipoprotein (LDL-C) | This compound (1, 5, 10 mg/kg/day, i.p., 4 weeks) | Dose-dependent reduction | [4][5] |

| This compound (1-100 mg/kg b.w., p.o., 15 days) | Reduction | [6][7] | |

| High-Density Lipoprotein (HDL-C) | This compound (1, 5, 10 mg/kg/day, i.p., 4 weeks) | Dose-dependent increase | [4][5] |

Table 2: Effect of this compound on Inflammatory and Oxidative Stress Markers in STZ-Induced Diabetic Rats

| Marker | Treatment Group | Result | Reference |

| Interleukin-6 (IL-6) | This compound (1, 5, 10 mg/kg/day, i.p., 4 weeks) | Dose-dependent reduction | [4][5] |

| Tumor Necrosis Factor-alpha (TNF-α) | This compound (1, 5, 10 mg/kg/day, i.p., 4 weeks) | Dose-dependent reduction | [4][5] |

| Malondialdehyde (MDA) | This compound (1, 5, 10 mg/kg/day, i.p., 4 weeks) | Dose-dependent reduction | [4][5] |

| Superoxide Dismutase (SOD) | This compound (1, 5, 10 mg/kg/day, i.p., 4 weeks) | Dose-dependent increase in activity | [4][5] |

| Catalase (CAT) | This compound (1, 5, 10 mg/kg/day, i.p., 4 weeks) | Dose-dependent increase in activity | [4][5] |

| Glutathione-S-Transferase (GST) | This compound (1, 5, 10 mg/kg/day, i.p., 4 weeks) | Dose-dependent increase in activity | [4][5] |

In Vitro Mechanisms of this compound's Anti-Diabetic Action

In vitro studies using skeletal muscle and liver cell lines have been instrumental in elucidating the molecular mechanisms underlying this compound's anti-diabetic effects.

Experimental Protocols

Cell Culture:

-

Cell Lines: L6 rat skeletal muscle cells and HepG2 human hepatoma cells are commonly used models.[9][10]

-

Treatment: Cells are typically exposed to varying concentrations of this compound (e.g., 1-75 µM) for different durations (30 minutes to 24 hours).[9]

Glucose Uptake Assay:

-

Method: 2-deoxy-D-glucose uptake measurements are performed to quantify glucose transport into the cells.[11]

Western Blot Analysis:

-

Purpose: To measure the phosphorylation and total protein levels of key signaling molecules such as AMPK, Akt, and ACC.[9][10]

GLUT4 Translocation Assay:

-

Method: Measurement of plasma membrane GLUT4 levels in GLUT4myc overexpressing L6 cells to assess the movement of the glucose transporter to the cell surface.[9]

Quantitative Data from In Vitro Studies

This compound has been shown to directly stimulate glucose uptake in muscle cells in a dose- and time-dependent manner.

Table 3: Effect of this compound on Glucose Uptake in L6 Myotubes

| This compound Concentration | Exposure Time | Glucose Uptake (% of Control) | Reference |

| 10 µM | 4 hours | 165.1 ± 9.1% | [9] |

| 25 µM | 4 hours | 245 ± 12.6% (comparable to insulin and metformin) | [9] |

| 50 µM | 4 hours | 303 ± 14.5% | [9] |

| 25 µM | 1 hour | 153 ± 6.8% | [9] |

| 25 µM | 12 hours | 286.5 ± 18.51% | [9] |

| 25 µM | 24 hours | 339.6 ± 19.5% | [9] |

Signaling Pathways Modulated by this compound

The anti-diabetic effects of this compound are mediated through the modulation of critical signaling pathways involved in glucose homeostasis.

AMPK-Dependent Glucose Uptake in Skeletal Muscle

A primary mechanism of this compound's action is the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[12][13] Activated AMPK promotes glucose uptake in skeletal muscle, a major tissue for glucose disposal.[12]

-

Mechanism: this compound increases the phosphorylation and activation of AMPK, which in turn leads to the translocation of GLUT4 glucose transporters from intracellular vesicles to the plasma membrane.[9][12] This facilitates the entry of glucose into muscle cells.

-

Insulin-Independence: Importantly, this pathway appears to be independent of the canonical insulin signaling pathway involving Akt, as this compound does not affect Akt phosphorylation.[9][12] The effect of this compound on glucose uptake is significantly diminished by an AMPK inhibitor (Compound C), confirming the crucial role of AMPK.[9][12]

Regulation of Hepatic Gluconeogenesis and Lipogenesis

In the liver, this compound has been shown to activate AMPK, which plays a role in suppressing the expression of genes involved in gluconeogenesis (glucose production) and lipogenesis (fat synthesis).[10][14]

-

Mechanism: this compound induces the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase 1 (ACC1), in HepG2 cells.[10] This leads to a reduction in the mRNA levels of key gluconeogenic enzymes (G6PC, PCK1) and lipogenic factors (ACC1, FAS, SREBP-1c).[10][14] By suppressing these pathways, this compound may help to reduce hepatic glucose output and prevent fat accumulation in the liver.

Conclusion and Future Directions

The preliminary evidence from both in vivo and in vitro studies strongly suggests that this compound possesses significant anti-diabetic potential. Its ability to improve glycemic control, enhance lipid profiles, and combat inflammation and oxidative stress through multiple mechanisms, most notably the activation of the AMPK signaling pathway, makes it a compelling candidate for further investigation.

For drug development professionals, this compound represents a promising natural scaffold for the development of novel anti-diabetic therapeutics. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans.

-

Long-term Efficacy and Safety: Conducting long-term animal studies to assess the chronic effects and safety of this compound administration.

-

Clinical Trials: Designing and executing well-controlled clinical trials to evaluate the efficacy of this compound in pre-diabetic and diabetic individuals.

-

Synergistic Effects: Investigating the potential synergistic effects of this compound with existing anti-diabetic medications.

References

- 1. Antidiabetic Effects and Mechanisms of Rosemary (Rosmarinus officinalis L.) and its Phenolic Components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Properties of this compound: A Summary of In Vitro and In Vivo Evidence | MDPI [mdpi.com]

- 3. This compound: A promising anti-cancer and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Antidiabetic Activity of this compound (Phenolic Diterpene in Rosemary) in Streptozotocin-Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antidiabetic activity and histopathological analysis of this compound isolated from Artemisia indica linn in streptozotocin-induced diabetic rats | Semantic Scholar [semanticscholar.org]

- 8. Carnosic acid attenuates diabetic retinopathy via the SIRT1 signaling pathway: neuroprotection and endothelial cell preservation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Increases Skeletal Muscle Cell Glucose Uptake via AMPK-Dependent GLUT4 Glucose Transporter Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carnosic Acid and this compound Activate AMPK, Suppress Expressions of Gluconeogenic and Lipogenic Genes, and Inhibit Proliferation of HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Increases Skeletal Muscle Cell Glucose Uptake via AMPK-Dependent GLUT4 Glucose Transporter Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Discovery and Isolation of Carnosol from Rosmarinus officinalis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and purification of carnosol, a potent bioactive diterpene found in Rosmarinus officinalis (rosemary). This document details historical context, modern isolation protocols, quantitative data, and the molecular pathways influenced by this promising natural compound.

Introduction: Rosmarinus officinalis and the Significance of this compound

Rosmarinus officinalis, a member of the Lamiaceae family, is an evergreen shrub native to the Mediterranean region, long revered for its culinary and medicinal applications. Beyond its aromatic properties, rosemary is a rich source of phenolic compounds, including phenolic diterpenes, which are largely responsible for its antioxidant, anti-inflammatory, and antimicrobial activities. Among these, this compound has been identified as a key bioactive constituent with significant therapeutic potential.

This compound is an ortho-diphenolic diterpene that is a product of the oxidative degradation of carnosic acid, another major component of rosemary. It has been the subject of extensive research for its anti-cancer, anti-inflammatory, and neuroprotective properties. This guide focuses on the technical aspects of its discovery and the methodologies developed for its isolation from its natural source.

Historical Perspective: The Discovery and Structural Elucidation of this compound

While this compound is a well-known constituent of rosemary, its initial isolation was reported from sage (Salvia carnosa) in 1942. The chemical structure of this compound was later established in 1964 by Brieskorn et al. Subsequent research has confirmed the presence of this compound in various species of the Lamiaceae family, with Rosmarinus officinalis being a primary source for its extraction. This compound and its precursor, carnosic acid, can constitute up to 5% of the dry weight of rosemary leaves and are credited with over 90% of the plant's antioxidant activity.

Methodologies for the Isolation of this compound from Rosmarinus officinalis

The isolation of this compound from rosemary involves initial extraction from the plant material followed by purification to separate it from other phytochemicals. Various techniques have been employed, ranging from traditional solvent extraction and column chromatography to more advanced methods like centrifugal partition chromatography (CPC).

Solvent Extraction

The initial step in isolating this compound is typically a solvent extraction of dried and powdered rosemary leaves. Methanol (B129727) is a commonly used solvent for this purpose. A methanolic extract of rosemary has been shown to contain between 3.8% and 4.6% this compound. The choice of solvent is crucial as it influences the efficiency of extraction and the profile of co-extracted compounds.

Column Chromatography

Following the initial extraction, column chromatography is often employed for the purification of this compound. This technique separates compounds based on their differential adsorption to a stationary phase. While effective, traditional column chromatography can be a multi-step and time-consuming process.

Centrifugal Partition Chromatography (CPC)

A more recent and highly efficient method for the isolation of this compound is Centrifugal Partition Chromatography (CPC). CPC is a liquid-liquid chromatography technique that utilizes a centrifugal force to hold a stationary liquid phase while a mobile liquid phase is passed through it. This method allows for a one-step separation of this compound and carnosic acid from a crude rosemary extract with high purity and recovery.

Detailed Experimental Protocols

This section provides a detailed protocol for the one-step isolation of this compound from a crude rosemary extract using Centrifugal Partition Chromatography, as this method is well-documented with quantitative outcomes.

Preparation of Crude Extract

-

Plant Material : Dried leaves of Rosmarinus officinalis.

-

Extraction Solvent : Methanol.

-

Procedure :

-

The dried leaves are ground into a fine powder.

-

The powdered leaves are subjected to maceration with methanol at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

-

Centrifugal Partition Chromatography (CPC) Protocol

-

Apparatus : Preparative Centrifugal Partition Chromatograph.

-

Two-Phase Solvent System : A mixture of hexane, ethyl acetate, methanol, and water in a volumetric ratio of 3:2:3:2 (v/v/v/v) is prepared and equilibrated. The upper and lower phases are separated for use as the stationary and mobile phases, respectively.

-

Column Preparation : The 500 mL column is filled with the stationary phase (upper phase).

-

Operating Parameters :

-

Rotational Speed : 1800 rpm.

-

Mode : Descending mode (mobile phase is the lower phase).

-

Flow Rate : A suitable flow rate is maintained to ensure optimal separation.

-

-

Sample Injection : 900 mg of the crude rosemary extract (containing approximately 12.3% this compound) is dissolved in a minimal amount of the solvent system and injected into the column.

-

Elution and Extrusion : The separation is achieved by pumping the mobile phase through the column. Following the elution of the target compounds, the stationary phase is extruded from the column to recover all injected material.

-

Fraction Collection and Analysis : Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

-

Compound Identification : The identity of the isolated this compound is confirmed using mass spectrometry and tandem mass spectrometry and by comparison with an authentic standard.

Quantitative Data Presentation

The following table summarizes the quantitative data from the isolation of this compound using the Centrifugal Partition Chromatography method.

| Parameter | Value | Reference(s) |

| Starting Material | ||

| Amount of Crude Extract | 900 mg | [1][2][3][4][5][6] |

| This compound Content in Crude Extract | 12.3% | [1][2][3][4][5][6] |

| Isolation Outcome | ||

| Purity of Isolated this compound | 94.4 ± 0.9% | [1][2][3][4][5][6] |

| Recovery of this compound | 94.8 ± 2.3% | [1][2][3][4][5][6] |

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound from Rosmarinus officinalis.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and cancer. Notably, it has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

The NF-κB pathway is a central regulator of inflammatory responses. This compound has been shown to suppress the activation of this pathway, thereby reducing the expression of pro-inflammatory genes.[7][8][9][10][11]

Caption: this compound's inhibition of the NF-κB signaling pathway.

The STAT3 pathway is frequently overactive in various cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis. This compound has been demonstrated to suppress STAT3 activation, contributing to its anti-cancer effects.[1][2][12][13][14]

Caption: this compound's inhibition of the STAT3 signaling pathway.

Conclusion

This compound, a phenolic diterpene from Rosmarinus officinalis, continues to be a compound of significant interest for its therapeutic potential. Efficient isolation methodologies, particularly one-step Centrifugal Partition Chromatography, have enabled the procurement of high-purity this compound for in-depth biological evaluation. The elucidation of its inhibitory effects on key signaling pathways such as NF-κB and STAT3 provides a molecular basis for its observed anti-inflammatory and anti-cancer activities. This technical guide serves as a resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, providing foundational knowledge for the continued investigation and potential clinical application of this compound.

References

- 1. This compound, a Natural Polyphenol, Inhibits Migration, Metastasis, and Tumor Growth of Breast Cancer via a ROS-Dependent Proteasome Degradation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. One-step isolation of carnosic acid and this compound from rosemary by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.illinois.edu [experts.illinois.edu]

- 5. profiles.ncat.edu [profiles.ncat.edu]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits osteoclastogenesis in vivo and in vitro by blocking the RANKL-induced NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound: A promising anti-cancer and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Inhibitory Effect of this compound on Phthalic Anhydride-Induced Atopic Dermatitis via Inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carnosic acid inhibits STAT3 signaling and induces apoptosis through generation of ROS in human colon cancer HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitory effect of this compound on UVB-induced inflammation via inhibition of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of the Ethnobotanical Uses of Carnosol-Containing Plants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carnosol, a phenolic diterpene, is a prominent bioactive compound found in a variety of medicinal and culinary herbs, particularly within the Lamiaceae family. These plants have a long and rich history of use in traditional medicine systems across the globe for a wide range of ailments. The therapeutic potential of these plants is now being increasingly validated by modern scientific research, with this compound being identified as a key contributor to their pharmacological effects. This technical guide provides a comprehensive literature review of the ethnobotanical uses of prominent this compound-containing plants, supported by quantitative ethnobotanical data, detailed experimental protocols for the validation of their biological activities, and an exploration of the underlying molecular mechanisms of this compound, with a focus on its antioxidant and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic applications of these natural compounds.

Ethnobotanical Profiles of this compound-Containing Plants

The Lamiaceae family, also known as the mint family, is a rich source of this compound and its precursor, carnosic acid. This section details the ethnobotanical uses of five prominent this compound-containing plants: Rosmarinus officinalis (Rosemary), Salvia officinalis (Sage), Origanum vulgare (Oregano), Thymus vulgaris (Thyme), and Lavandula angustifolia (Lavender).

Rosmarinus officinalis L. (Rosemary)

Rosemary is an aromatic evergreen shrub native to the Mediterranean region. It has been used for centuries in traditional medicine for its diverse therapeutic properties.[1]

Traditional Uses: Traditionally, rosemary has been employed to address a variety of health concerns. It is commonly used for digestive problems, muscle and joint pain, and to improve memory and concentration.[1][2] Other traditional applications include treatment for headaches, anxiety, and as a stimulant for hair growth.[1][2] Its extracts and volatile oils have also been used to promote menstrual flow.[1]

Quantitative Ethnobotanical Data:

| Ailment Category | Informant Consensus Factor (ICF) | Use Value (UV) |

| Digestive System Problems | 0.955 | - |

| Liver Problems | - | - |

| Nervous System Disorders | - | - |

| Respiratory Problems | - | - |

| Skin Problems | - | - |

| Genitourinary System Problems | - | - |

| Hair Problems | - | - |

| Circulatory System | - | - |

| Sensorial System | - | - |

| Diabetes | - | - |

This compound and Carnosic Acid Content:

| Plant Part | Extraction Method | This compound Content | Carnosic Acid Content | Reference |

| Leaves | Methanolic Extraction | - | Major Component | [3] |

| Leaves | HPLC-PDA Analysis | Ratio to Carnosic Acid < 1:2 | Predominant Diterpene | [4] |

Salvia officinalis L. (Sage)

Common sage is a perennial, evergreen subshrub, native to the Mediterranean region, though it is naturalized and cultivated in many parts of the world.[5] Its name is derived from the Latin "salvere," meaning "to be saved," which reflects its long history of medicinal use.[6]

Traditional Uses: In traditional European medicine, sage has been used to treat a wide array of conditions including mild dyspepsia, excessive perspiration, and inflammations of the skin and throat.[7] It has also been traditionally used for rheumatism, diarrhea, and respiratory and metabolic disorders.[8][9] An ethnobotanical survey in Tunisia revealed its use for digestive system ailments like diarrhea and ulcers, with the leaves being the most frequently used part.[8]

Quantitative Ethnobotanical Data:

| Plant Part | Preparation Method | Percentage of Use (Tunisia study) |

| Leaves | Decoction | 40.74% |

| Leaves | Infusion | 34.57% |

| Leaves | Powder | 17.28% |

| Leaves | Maceration | 7.41% |

Source: Ethnobotanical survey in Tabarka and Aïn Draham, Tunisia.[8]

This compound and Carnosic Acid Content:

| Plant Part | Extraction Method | This compound Content | Carnosic Acid Content | Reference |

| Leaves | Methanolic Extract | 0.4 mg/g DW | 14.6 mg/g DW | [2] |

| Leaves | Acetone Extract | 1.66 ± 0.21 mg/g | 12.40 ± 0.43 mg/g | [2] |

| Leaves | Supercritical CO2 Extract | 0.46–65.5 µg/mg of extract | 0.29–120.0 µg/mg of extract | [2][10] |

| Leaves | Ethyl Acetate Extract | 4.3% of extract | 20.1% of extract | [11] |

Origanum vulgare L. (Oregano)

Oregano is a perennial herb native to the Mediterranean region and western Asia.[11] It is a staple in Mediterranean cuisine and has a long history of use in traditional medicine.

Traditional Uses: Traditionally, oregano has been used to treat respiratory ailments such as asthma, bronchitis, and coughs.[10] It is also employed for gastrointestinal issues like diarrhea and indigestion.[10][11] Other traditional uses include the management of menstrual disorders and as an antiseptic.[10][11]

Quantitative Ethnobotanical Data:

| Region | Percentage of Informants Using Oregano |

| Rhodopes, Bulgaria | 97% |

Source: Ethnobotanical survey in the Rhodopes, Bulgaria.[5]

This compound and Carnosic Acid Content:

| Plant Part | Extraction Method | This compound Content | Carnosic Acid Content | Reference |

| Leaves | Ethanolic Extract | - | - | [12] |

Note: While oregano is known to contain this compound and carnosic acid, specific quantitative data was not prevalent in the reviewed literature focusing on ethnobotany.

Thymus vulgaris L. (Thyme)

Thyme is an aromatic perennial evergreen herb in the mint family, native to the southern Mediterranean region.[13][14] It has been used since ancient times for both culinary and medicinal purposes.

Traditional Uses: Thyme is traditionally used for respiratory problems, including bronchitis, whooping cough, and sore throat.[13][14] It is also considered to have antiseptic, carminative (relieving flatulence), and tonic properties.[13][14]

Quantitative Ethnobotanical Data: Specific quantitative ethnobotanical data such as ICF and UV for Thymus vulgaris were not prominently available in the reviewed literature for specific ailment categories.

This compound and Carnosic Acid Content:

| Plant Part | Extraction Method | This compound Content | Carnosic Acid Content | Reference |

| - | - | Present | Absent | [15] |

Note: Thyme extracts have been found to contain this compound and methyl carnosate, while carnosic acid was absent.[15]

Lavandula angustifolia Mill. (Lavender)

Lavender is a flowering plant in the mint family, native to the Mediterranean region.[16] It is widely cultivated for its aromatic flowers and essential oil, which are used in perfumery, cosmetics, and traditional medicine.

Traditional Uses: Traditionally, lavender is used for its calming and sedative effects to treat anxiety, stress, and insomnia.[17] It is also used for pain relief, including headaches and menstrual cramps, and as an antiseptic for wounds and burns.[17]

Quantitative Ethnobotanical Data: A study in the Bejaia province of Algeria reported a Relative Frequency of Citation (RFC) of 0.215 for Lavandula stoechas L., a related species, for various medicinal uses.[18] Specific ICF and UV values for Lavandula angustifolia were not found in the reviewed literature.

This compound and Carnosic Acid Content: While lavender belongs to the Lamiaceae family, the primary focus of phytochemical research on this plant has been on its essential oil components like linalool (B1675412) and linalyl acetate. Information on the this compound content in Lavandula angustifolia is not as readily available as for the other mentioned herbs.

Biological Activities and Mechanisms of Action of this compound

The ethnobotanical uses of the aforementioned plants, particularly for inflammatory and oxidative stress-related conditions, are strongly supported by the known biological activities of this compound.

Antioxidant Activity

This compound exhibits potent antioxidant effects through multiple mechanisms. It can directly scavenge free radicals and also activate endogenous antioxidant defense systems.

Signaling Pathway: Nrf2/ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1).

This compound is a known activator of the Nrf2 pathway.[2][5] It is believed to interact with Keap1, leading to the dissociation of the Nrf2-Keap1 complex. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[2] This leads to the upregulation of several protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[2]

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, which are primarily attributed to its ability to modulate key inflammatory signaling pathways.

Signaling Pathway: NF-κB Inhibition

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This compound has been shown to inhibit the activation of the NF-κB pathway.[11] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound can inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thus keeping NF-κB inactive in the cytoplasm.[11]

Signaling Pathway: PPAR-γ Activation

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a ligand-activated transcription factor with important roles in regulating inflammation and metabolism. Activation of PPAR-γ generally leads to anti-inflammatory effects. This compound has been identified as an agonist of PPAR-γ.[12] By binding to and activating PPAR-γ, this compound can modulate the expression of genes involved in inflammatory responses.

Experimental Protocols